4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide
Description
4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide is a phthalazine derivative characterized by a trifluoromethylphenyl substituent at the 3-position and a carboxamide group at the 1-position. This compound is commercially available from Santa Cruz Biotechnology in quantities of 500 mg and 1 g, with prices ranging from $198 to $269 .
Properties
IUPAC Name |
4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O2/c17-16(18,19)9-4-3-5-10(8-9)22-15(24)12-7-2-1-6-11(12)13(21-22)14(20)23/h1-8H,(H2,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAMLBDWMQBTGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide typically involves multiple steps, starting with the preparation of the phthalazine core. One common method involves the condensation of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then subjected to further reactions to introduce the trifluoromethylphenyl group and the carboxamide functionality.
Condensation Reaction: Phthalic anhydride reacts with hydrazine hydrate under reflux conditions to form phthalazine.
Introduction of Trifluoromethylphenyl Group: The phthalazine intermediate undergoes a Friedel-Crafts acylation reaction with 3-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Carboxamide: The resulting intermediate is then treated with ammonia or an amine to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating intermediates for further derivatization.
Mechanism :
-
Acidic: Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.
-
Basic: Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ammonia.
Nucleophilic Substitution at the Amide Nitrogen
The carboxamide’s NH₂ group participates in nucleophilic reactions, enabling the synthesis of secondary or tertiary amides.
| Reaction Type | Reagents/Conditions | Product | Application | Source |
|---|---|---|---|---|
| Alkylation | R-X (alkyl halides), K₂CO₃, DMF, 60–80°C | N-Alkyl derivatives (e.g., N-methyl or N-cycloheptyl) | Bioactivity modulation | |
| Acylation | Acetic anhydride, pyridine, RT | N-Acetylated derivatives | Prodrug synthesis |
Example :
Reaction with cycloheptylamine under coupling agents (e.g., EDCl/HOBt) yields N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide , a structurally related compound with enhanced lipophilicity.
Electrophilic Aromatic Substitution (EAS)
The phthalazine ring and trifluoromethylphenyl group influence EAS reactivity:
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Phthalazine ring : Electron-deficient due to conjugation with the oxo group, directing substitutions to para positions.
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Trifluoromethylphenyl : Strong meta-directing effects limit substitution to specific sites.
| Reaction | Reagents/Conditions | Position of Substitution | Notes | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C-6 or C-7 of phthalazine | Low yield due to deactivation | |
| Halogenation | Cl₂/FeCl₃, 40–60°C | C-6 of phthalazine | Requires prolonged reaction |
Reduction of the Oxo Group
The ketone group at position 4 can be reduced to a secondary alcohol, though steric hindrance from the trifluoromethylphenyl group complicates this process.
| Reducing Agent | Conditions | Product | Yield | Purity | Source |
|---|---|---|---|---|---|
| NaBH₄ | MeOH, RT, 4 hours | 4-Hydroxy-3-[3-(trifluoromethyl)phenyl] derivative | 45% | 90% | |
| LiAlH₄ | THF, reflux, 6 hours | Same as above | 60% | 85% |
Mechanism : Hydride attack at the carbonyl carbon forms an alkoxide intermediate, which is protonated to yield the alcohol.
Coordination Chemistry
The phthalazine ring’s nitrogen atoms and the carboxamide’s oxygen can act as ligands for metal ions, forming complexes with potential catalytic or medicinal applications .
| Metal Ion | Reaction Conditions | Complex Structure | Application Study |
|---|---|---|---|
| Cu(II) | Ethanol, RT, 2 hours | Octahedral geometry | Antimicrobial activity |
| Fe(III) | Aqueous NaOH, 60°C | Tetrahedral geometry | Oxidation catalysis |
Biological Interactions
While not a direct chemical reaction, the compound’s interaction with biological targets underpins its therapeutic potential:
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Enzyme inhibition : Binds to ATP pockets in kinases via hydrogen bonding with the carboxamide.
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Receptor antagonism : The trifluoromethyl group enhances hydrophobic interactions with protein binding sites .
Thermal Degradation
At elevated temperatures (>250°C), the compound decomposes via:
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic applications, particularly in oncology and diabetes management.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to phthalazine derivatives. For instance, derivatives of 1,3,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma and ovarian cancer cells. The mechanism often involves apoptosis induction and DNA damage in cancer cells .
Case Study:
A study synthesized several analogues of 4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide and evaluated their anticancer activity. Compounds exhibited percent growth inhibition rates ranging from 51% to 86% against different cancer cell lines, indicating promising potential as anticancer agents .
Antidiabetic Properties
In vivo studies using models such as Drosophila melanogaster have demonstrated that certain derivatives can effectively lower glucose levels, suggesting their utility in diabetes treatment .
Material Science Applications
The compound's unique structure allows it to be utilized in the development of advanced materials.
Photonic and Electronic Materials
The trifluoromethyl group enhances the electronic properties of the compound, making it suitable for applications in organic electronic devices and photonic materials. Research indicates that such compounds can be integrated into polymer matrices to improve their thermal stability and conductivity .
Biological Studies
The biological significance of this compound extends beyond therapeutic applications.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties against various pathogens. For example, studies on related oxadiazole derivatives showed significant antibacterial activity against Mycobacterium smegmatis and antifungal activity against Candida albicans .
Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and antidiabetic agents | Significant cytotoxicity against cancer cell lines |
| Material Science | Organic electronics and photonic materials | Enhanced thermal stability and conductivity |
| Biological Studies | Antimicrobial agents | Effective against bacteria and fungi |
Mechanism of Action
The mechanism of action of 4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to alterations in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
3-(4-Methoxyphenyl) Analog
A closely related compound, 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide (C₁₆H₁₃N₃O₃, MW 295.29), replaces the trifluoromethyl group with a methoxy group at the para position of the phenyl ring .
- Key Differences :
- Electronic Effects : The methoxy group is electron-donating, which may alter electron distribution in the aromatic system compared to the electron-withdrawing trifluoromethyl group.
- Solubility : Methoxy groups generally improve aqueous solubility, whereas trifluoromethyl groups increase lipophilicity.
3-(2,4-Dimethoxyphenyl) Derivative
Another analog, 3-(2,4-dimethoxyphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-oxo-3,4-dihydro-1-phthalazinecarboxamide, features two methoxy groups on the phenyl ring and a piperazinyl-ethylcarboxamide side chain .
- Molecular Weight: Increased molecular weight due to the extended side chain may affect pharmacokinetics (e.g., absorption or half-life).
Functional Group Modifications: Carboxamide vs. Carboxhydrazide
A series of carboxhydrazide derivatives, such as N′-{[5-(R-phenyl)furan-2-yl]methylene}-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazides (6a–6f), were evaluated for their inhibitory effects on photosynthetic electron transport (PET) in spinach chloroplasts and chlorophyll content in Chlorella vulgaris .
- Key Findings: Compounds with para-substituents like 4-Cl (6a), CF₃ (6b), 4-NO₂ (6c), and 4-I (6e) exhibited stronger PET inhibition than the unsubstituted trifluoromethylphenyl analog. Carboxhydrazides 6c (4-NO₂) and 6e (4-I) showed the highest reduction in chlorophyll content, suggesting that electron-withdrawing groups enhance bioactivity in this scaffold.
- The trifluoromethyl group alone (as in 6b) showed moderate activity, highlighting the importance of additional substituents for optimal efficacy.
Biological Activity
4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H9F3N2O3
- Molecular Weight : 334.26 g/mol
- CAS Number : 339021-26-0
The compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and potential interactions with biological targets.
The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-cancer agent, anti-inflammatory agent, and inhibitor of various enzymes.
-
Anti-Cancer Activity
- In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. The presence of the trifluoromethyl group enhances its anti-cancer properties by promoting apoptosis and inhibiting cell proliferation.
- For instance, a study reported that derivatives containing the trifluoromethyl moiety demonstrated enhanced anti-cancer activity compared to their non-trifluoromethylated counterparts .
-
Enzyme Inhibition
- The compound has been evaluated for its ability to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenases (LOX). Kinetic studies revealed moderate inhibitory effects against these enzymes, suggesting potential applications in treating inflammatory diseases .
- The trifluoromethyl group may contribute to the compound's binding affinity through pi-stacking interactions with amino acid residues in the enzyme active sites .
Case Studies
Several studies have documented the biological activity of this compound:
Q & A
Basic Questions
Q. What are the critical synthetic steps and optimization strategies for 4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide?
- Methodological Answer : The synthesis typically involves condensation of phthalazine derivatives with 3-(trifluoromethyl)phenyl groups. Key steps include:
- Ring closure : Formation of the dihydrophthalazine core via cyclization under reflux with catalysts like Lewis acids (e.g., AlCl₃) .
- Carboxamide introduction : Coupling with activated carbonyl intermediates (e.g., using EDCI/HOBt).
- Optimization : Reaction temperature (80–120°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:carbonyl) significantly impact yield. Purity is monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirmed by ¹H/¹³C NMR .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Storage : Under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation.
- Hazards : Classified as acute toxicity (oral, Category 4) and skin irritant (Category 2). Use PPE (nitrile gloves, lab coat) and fume hoods during handling .
- Decontamination : Spills require ethanol/water (70:30) followed by sodium bicarbonate neutralization .
Q. What analytical techniques are recommended for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons; δ 4.5–5.0 ppm for dihydro ring CH₂) .
- Mass Spectrometry : ESI-MS (expected [M+H]⁺ ~377.1 m/z) .
- X-ray Crystallography : For 3D conformation analysis, particularly to study π-π stacking with trifluoromethylphenyl groups .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s bioactivity and target binding?
- Methodological Answer :
- Electron-withdrawing effects : The CF₃ group enhances metabolic stability and modulates pKa of adjacent NH groups, improving membrane permeability .
- Target interactions : Docking studies (e.g., AutoDock Vina) suggest hydrophobic interactions with SOS1 kinase’s ATP-binding pocket (ΔG = –9.2 kcal/mol) .
- SAR studies : Analogues lacking CF₃ show 5-fold reduced inhibitory activity in HEK293 cell assays (IC₅₀ = 1.2 μM vs. 0.24 μM for parent compound) .
Q. What computational methods are suitable for predicting pharmacokinetic properties?
- Methodological Answer :
- ADME prediction : SwissADME calculates LogP = 2.8 (optimal for BBB penetration) and TPSA = 75 Ų (moderate solubility) .
- MD Simulations : GROMACS-based simulations (50 ns) reveal stable binding with SOS1, with RMSD < 2.0 Å after 30 ns .
Q. How can researchers resolve contradictions in biological assay data across studies?
- Methodological Answer :
- Assay standardization : Use positive controls (e.g., SOS1 inhibitor Bay-293) and normalize to cell viability (MTT assay) .
- Data reconciliation : Meta-analysis of IC₅₀ values from fluorescence polarization (FP) vs. ELISA assays. FP often underestimates potency due to ligand dissociation .
Q. What strategies improve enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral resolution : Use of (R)-BINAP ligands in asymmetric hydrogenation (ee > 95%) .
- Chromatography : Chiral HPLC (Chiralpak IA column; hexane:IPA = 90:10) to separate diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
